molecular formula C9H7ClN2O2 B12900784 Diacetural CAS No. 13988-20-0

Diacetural

Cat. No.: B12900784
CAS No.: 13988-20-0
M. Wt: 210.62 g/mol
InChI Key: KJWKUGSOUVKQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetural is a chemical compound known for its unique properties and applications in various fields. It is an α-dicarbonyl compound, which means it contains two carbonyl groups (C=O) on adjacent carbon atoms. This structural feature makes it highly reactive and useful in different chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetural can be synthesized through several methods. One common approach involves the oxidative decarboxylation of α-acetolactate, an intermediate in the valine biosynthesis pathway . This reaction typically occurs under nonenzymatic conditions and requires specific catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, this compound is often produced during fermentation processes, such as brewing. The compound is formed extracellularly by brewer’s yeast during fermentation . The production process involves careful control of fermentation conditions, including temperature, pH, and nutrient availability, to optimize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Diacetural undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form other compounds, such as acetic acid.

    Reduction: It can be reduced to form alcohols.

    Substitution: this compound can participate in substitution reactions, where one of its carbonyl groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield acetic acid, while reduction can produce alcohols.

Scientific Research Applications

Diacetural has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diacetural involves its interaction with various molecular targets and pathways. In biological systems, this compound can react with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs). These reactions can affect cellular functions and contribute to various physiological processes.

Comparison with Similar Compounds

Diacetural is similar to other α-dicarbonyl compounds, such as methylglyoxal and glyoxal. it has unique properties that distinguish it from these compounds. For example, this compound is known for its distinct flavor profile, making it valuable in the food and beverage industry . Additionally, its reactivity and ability to form AGEs make it a subject of interest in medical research.

List of Similar Compounds

  • Methylglyoxal
  • Glyoxal
  • Pentane-2,3-dione

These compounds share similar structural features but differ in their specific chemical properties and applications.

Properties

CAS No.

13988-20-0

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

N-(5-chloro-1,3-benzoxazol-2-yl)acetamide

InChI

InChI=1S/C9H7ClN2O2/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13)

InChI Key

KJWKUGSOUVKQOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.